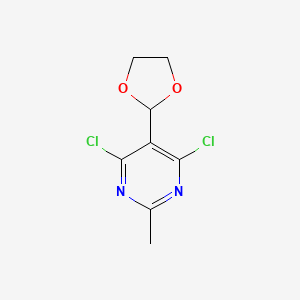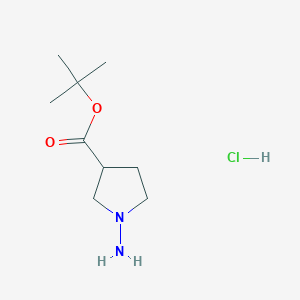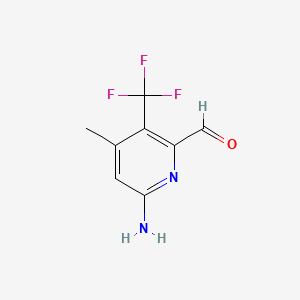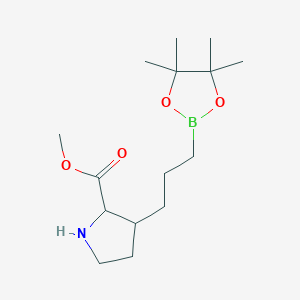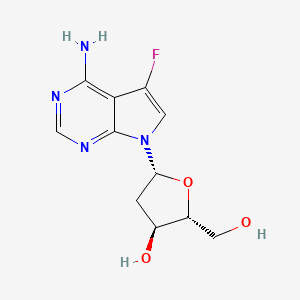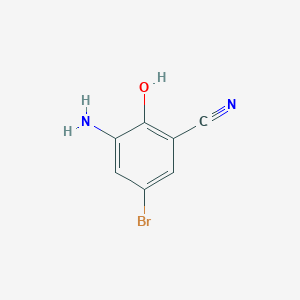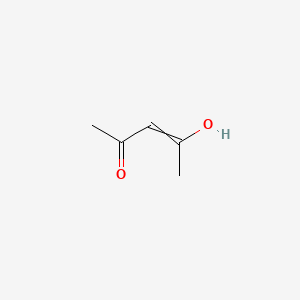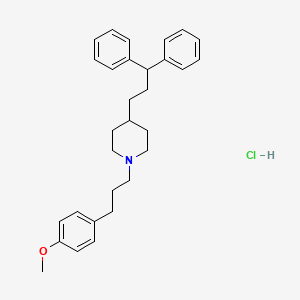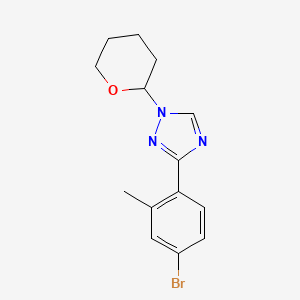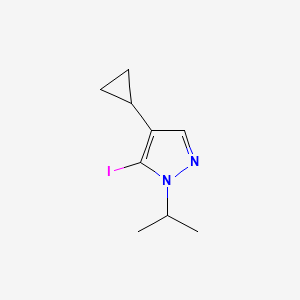
2-Chloro-4-(difluoromethoxy)-3-(methylthio)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-(difluoromethoxy)-3-(methylthio)benzoic acid is an organic compound with a complex structure that includes chlorine, fluorine, and sulfur atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(difluoromethoxy)-3-(methylthio)benzoic acid typically involves multiple steps, starting from simpler aromatic compounds. The process often includes halogenation, methylation, and the introduction of difluoromethoxy groups under controlled conditions. Common reagents used in these reactions include chlorinating agents, methylating agents, and difluoromethoxy precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents is also optimized to enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
2-Chloro-4-(difluoromethoxy)-3-(methylthio)benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methylthio group to a sulfoxide or sulfone.
Reduction: The compound can be reduced to modify the functional groups, such as converting the carboxylic acid to an alcohol.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or other reduced forms of the compound.
科学的研究の応用
2-Chloro-4-(difluoromethoxy)-3-(methylthio)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 2-Chloro-4-(difluoromethoxy)-3-(methylthio)benzoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of chlorine, fluorine, and sulfur atoms allows the compound to form specific interactions with these targets, potentially inhibiting or modifying their activity. The pathways involved may include metabolic processes where the compound acts as a substrate or inhibitor.
類似化合物との比較
Similar Compounds
- 2-Chloro-4-(methylsulfonyl)benzoic acid
- 2-Chloro-4-(difluoromethoxy)benzoic acid
- 3-(Methylthio)benzoic acid
Uniqueness
2-Chloro-4-(difluoromethoxy)-3-(methylthio)benzoic acid is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of both difluoromethoxy and methylthio groups distinguishes it from other similar compounds, potentially leading to unique applications and interactions in various fields of research.
特性
分子式 |
C9H7ClF2O3S |
|---|---|
分子量 |
268.67 g/mol |
IUPAC名 |
2-chloro-4-(difluoromethoxy)-3-methylsulfanylbenzoic acid |
InChI |
InChI=1S/C9H7ClF2O3S/c1-16-7-5(15-9(11)12)3-2-4(6(7)10)8(13)14/h2-3,9H,1H3,(H,13,14) |
InChIキー |
POUSUVYOCXAVBT-UHFFFAOYSA-N |
正規SMILES |
CSC1=C(C=CC(=C1Cl)C(=O)O)OC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



